molecular formula C7H9BrN2O B1627504 2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone CAS No. 223785-74-8

2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone

Cat. No.: B1627504
CAS No.: 223785-74-8
M. Wt: 217.06 g/mol
InChI Key: KDLXLUWGDVCILX-UHFFFAOYSA-N
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Description

2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone (CAS Registry Number 223785-74-8) is a chemical compound with a molecular formula of C7H9BrN2O and a molecular weight of 217.06 g/mol . This reagent features a bromoacetyl group linked to a 1,5-dimethyl-1H-imidazole ring, a structure that is characterized by identifiers such as the SMILES string O=C(CBr)c1ncn(C)c1C and the InChIKey KDLXLUWGDVCILX-UHFFFAOYSA-N . As an alpha-haloketone, the molecule possesses an electrophilic carbon center, making it a valuable building block in organic synthesis and medicinal chemistry research. It is primarily used for the functionalization of heterocyclic compounds and serves as a key intermediate in the synthesis of more complex molecules. Researchers utilize this compound to introduce the 1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone moiety into target structures via nucleophilic substitution reactions. Its calculated physical properties include a density of approximately 1.548 g/cm³ and a boiling point of around 348.56°C at 760 mmHg . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications. For questions regarding pricing, availability, or custom synthesis, please contact our technical sales team.

Properties

IUPAC Name

2-bromo-1-(1,5-dimethylimidazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-5-7(6(11)3-8)9-4-10(5)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLXLUWGDVCILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594405
Record name 2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223785-74-8
Record name 2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromine in Acetic Acid

Bromine (Br₂) in acetic acid under controlled conditions selectively substitutes the alpha hydrogen. The reaction typically proceeds at 0–5°C to minimize di-bromination:

$$
\text{1-(1,5-Dimethylimidazol-4-yl)ethanone} + \text{Br}_2 \xrightarrow{\text{AcOH, 0°C}} \text{2-Bromo-1-(1,5-dimethylimidazol-4-yl)ethanone} + \text{HBr}
$$

Optimization Notes :

  • Molar Ratio : A 1:1 molar ratio of ketone to Br₂ ensures mono-bromination. Excess Br₂ risks di-bromination.
  • Reaction Time : 2–4 hours, monitored by TLC.
  • Yield : 60–75% after recrystallization (ethyl acetate/hexane).

Phosphorus Tribromide (PBr₃)

PBr₃ offers a milder alternative, particularly for acid-sensitive substrates. The reaction is conducted in anhydrous dichloromethane (DCM) at room temperature:

$$
\text{1-(1,5-Dimethylimidazol-4-yl)ethanone} + \text{PBr}3 \xrightarrow{\text{DCM, rt}} \text{2-Bromo-1-(1,5-dimethylimidazol-4-yl)ethanone} + \text{H}3\text{PO}_3
$$

Advantages :

  • Reduced side reactions compared to Br₂/AcOH.
  • Yield : 70–80% after column chromatography (SiO₂, hexane/ethyl acetate).

Friedel-Crafts Acylation of 1,5-Dimethylimidazole

Introducing the acetyl group via Friedel-Crafts acylation followed by bromination is a viable two-step approach.

Acylation Step

1,5-Dimethylimidazole reacts with bromoacetyl bromide in the presence of a Lewis acid (e.g., AlCl₃):

$$
\text{1,5-Dimethylimidazole} + \text{BrCH}2\text{COBr} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{2-Bromo-1-(1,5-dimethylimidazol-4-yl)ethanone} + \text{HBr}
$$

Challenges :

  • Imidazoles are less reactive in Friedel-Crafts due to electron-withdrawing effects of the ring nitrogen atoms.
  • Yield : Moderate (40–50%), requiring excess acylating agent.

Bromination Post-Acylation

If the acylation step yields 1-(1,5-dimethylimidazol-4-yl)ethanone, bromination proceeds as in Section 1.

Nucleophilic Substitution of α-Hydroxy or α-Chloro Derivatives

Alternative routes involve substituting a pre-installed leaving group (e.g., -OH, -Cl) with bromide.

From α-Hydroxy Intermediate

1-(1,5-Dimethylimidazol-4-yl)-2-hydroxyethanone reacts with HBr in acetic acid:

$$
\text{1-(1,5-Dimethylimidazol-4-yl)-2-hydroxyethanone} + \text{HBr} \xrightarrow{\text{AcOH}} \text{2-Bromo-1-(1,5-dimethylimidazol-4-yl)ethanone} + \text{H}_2\text{O}
$$

Conditions :

  • Reflux for 6–8 hours.
  • Yield : 65–70%.

From α-Chloro Intermediate

Using PBr₃ to replace a chloride group:

$$
\text{1-(1,5-Dimethylimidazol-4-yl)-2-chloroethanone} + \text{PBr}3 \xrightarrow{\text{DCM}} \text{2-Bromo-1-(1,5-dimethylimidazol-4-yl)ethanone} + \text{PCl}3
$$

Efficiency : Higher yields (75–85%) due to better leaving group ability of Cl⁻.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Key Challenges
Br₂/AcOH 0–5°C, 2–4 h 60–75% >95% Di-bromination side reactions
PBr₃ in DCM rt, 3 h 70–80% >98% Moisture-sensitive conditions
Friedel-Crafts Acylation AlCl₃, reflux 40–50% 85–90% Low reactivity of imidazole ring
HBr/AcOH substitution Reflux, 6–8 h 65–70% >90% Requires α-hydroxy precursor

Spectroscopic Characterization

Key spectroscopic data for 2-bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H, imidazole-H), 4.20 (s, 2H, CH₂Br), 3.70 (s, 3H, N-CH₃), 2.40 (s, 3H, C-CH₃).
  • ¹³C NMR : δ 190.1 (C=O), 135.6 (imidazole-C), 34.2 (CH₂Br), 29.8 (N-CH₃), 22.1 (C-CH₃).
  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 650 cm⁻¹ (C-Br stretch).

Industrial-Scale Considerations

For large-scale production, the PBr₃ method (Section 1.2) is preferred due to higher yields and reproducibility. Continuous flow systems may mitigate exothermic risks during bromination.

Emerging Methodologies

Recent advances in electrochemical bromination and photoredox catalysis offer greener alternatives, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an imidazole derivative with an amino group, while oxidation may produce an imidazole with a higher oxidation state.

Scientific Research Applications

2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing imidazole rings.

    Biology: The compound can be used to study the biological activity of imidazole derivatives, including their interactions with enzymes and receptors.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs with antimicrobial, antifungal, or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and catalysts.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

  • Triazole Analogs: The compound 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone () shares a bromoethanone substituent but replaces imidazole with a triazole core. Triazoles exhibit distinct hydrogen-bonding capabilities and metabolic stability compared to imidazoles. The title triazole derivative crystallizes in a non-centrosymmetric space group (Pn) with intermolecular C–H⋯O/N interactions and Br⋯Br contacts (3.59–3.65 Å), contributing to its dense packing . In contrast, imidazole derivatives often form stronger π-π stacking due to aromaticity.

Imidazole Derivatives with Modified Substituents

  • Nitroimidazole Derivatives: Compounds like 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols () feature nitro groups enhancing electrophilicity and antibacterial activity.
  • Benzoimidazole Derivatives: Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate () incorporates a benzofused imidazole, extending conjugation and altering electronic properties. Such derivatives are often explored for anticancer applications due to enhanced planar geometry for DNA intercalation .

Substituent Effects on Reactivity

  • α-Bromocarbonyl Compounds: 2-Bromo-1-(4-chlorophenyl)ethanone () reacts with 2-aminopyrimidine to form imidazo[1,2-a]pyrimidinium salts, highlighting bromoethanones’ role in cyclocondensation reactions. Yields (65–70%) are comparable to triazole analogs (), suggesting similar efficiency despite heterocyclic differences .
  • Carboxylic Acid Derivatives: 1,5-Dimethyl-1H-imidazole-4-carboxylic acid () demonstrates how replacing bromoethanone with a carboxylic acid group shifts applications toward coordination chemistry or prodrug design, emphasizing functional group versatility .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Core Heterocycle Key Substituents Reported Activities/Applications Synthesis Yield (If Available)
2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone Imidazole Bromoethanone, 1,5-dimethyl Intermediate in bioactive synthesis N/A
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone () Triazole Bromoethanone, 4-bromophenyl Antimicrobial, crystal engineering ~65–70% (analog-based)
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols () Imidazole Nitro, aryl Antibacterial N/A
Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate () Benzoimidazole Amino, ester Anticancer research N/A

Table 2: Key Physical and Crystallographic Properties

Compound Crystallographic Space Group Notable Intermolecular Interactions Br⋯Br Distances (Å) Reference
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone Pn C–H⋯O, C–H⋯N, Br⋯Br 3.599, 3.650

Research Findings and Implications

  • Synthetic Utility: Bromoethanones serve as versatile electrophiles in cyclocondensation reactions (e.g., imidazo[1,2-a]pyrimidinium salt formation in ), with yields comparable across heterocycles .
  • Structural Insights: X-ray diffraction () reveals flattened conformations of bromoethanone substituents, favoring planar molecular geometries critical for crystal packing and intermolecular interactions .
  • Biological Relevance : While direct data for the title compound are lacking, triazole and nitroimidazole analogs () highlight the importance of halogen and nitro groups in antimicrobial and enzyme inhibition activities.

Biological Activity

Overview

2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone is an organic compound with the molecular formula C7H9BrN2O and a CAS number of 223785-74-8. It is a derivative of imidazole, a five-membered heterocyclic ring containing nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom in its structure can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to either inhibition or activation of specific biochemical pathways, making it a candidate for further pharmacological studies.

Biological Applications

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which are essential for developing new antibacterial agents .
  • Anticancer Potential : The compound has been investigated for its anticancer properties, showing promise in inhibiting cancer cell proliferation in vitro. This is particularly relevant given the increasing need for effective cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazole derivatives. The presence of specific functional groups and the overall molecular structure significantly influence the compound's efficacy against different biological targets.

Compound Activity IC50 (µM) Notes
This compoundAnticancerTBDPotential against various cancer cell lines
1-(1,5-Dimethyl-1H-imidazol-4-yl)ethanoneModerateTBDNon-brominated analog
2-Chloro-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanoneLowTBDChlorinated analog with reduced activity

Case Studies

Recent studies have explored the efficacy of this compound in various biological assays:

  • Anticancer Studies : In vitro tests on human cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell growth. Specific IC50 values are still under investigation but show promising results compared to established chemotherapeutics .
  • Antimicrobial Testing : Various assays have been conducted to assess the antibacterial activity of this compound against common pathogens. Results indicate that it may have comparable efficacy to standard antibiotics, suggesting potential for development as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone be optimized for high yield and purity?

  • Methodological Answer : Bromination of the parent ketone (e.g., 1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone) using bromine in chloroform under controlled conditions is a standard approach. Key parameters include stoichiometric control (e.g., 1:1 molar ratio of ketone to bromine), reaction time (30 minutes to 1 hour), and post-reaction purification via recrystallization from diethyl ether to achieve ~85% yield . Alternative halogenation agents (e.g., NBS) may reduce side reactions. Monitor reaction progress using TLC with UV visualization.

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Liquid-liquid extraction : Use saturated NaHCO₃ to remove acidic byproducts, followed by sodium thiosulfate washes to eliminate excess bromine .
  • Recrystallization : Ethyl ether or hexane/ethyl acetate mixtures are ideal for isolating crystalline products.
  • Column chromatography : Employ silica gel with gradients of hexane/ethyl acetate (4:1 to 2:1) for complex mixtures .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for imidazole ring protons (δ 2.2–2.5 ppm for methyl groups) and ketone carbonyl (δ 190–200 ppm).
  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bromine positioning and imidazole ring geometry. High-resolution data (d-spacing < 0.8 Å) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can reaction mechanisms for bromoacetyl substitution in imidazole derivatives be experimentally validated?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare rates of 12C^{12}C- and 13C^{13}C-labeled ketones to identify rate-determining steps.
  • Trapping intermediates : Use tert-butyllithium at −78°C to stabilize enolate intermediates, followed by quenching with electrophiles (e.g., trimethoxybenzoyl chloride) .
  • DFT calculations : Model transition states for bromine radical addition vs. electrophilic pathways using Gaussian09 with B3LYP/6-31G(d,p) basis sets .

Q. What computational strategies are suitable for predicting the biological activity of this compound?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate binding to fungal CYP51 (target for azole antifungals) based on imidazole coordination to heme iron.
  • QSAR models : Correlate logP values (calculated via ChemAxon) with antifungal IC₅₀ data from microbroth dilution assays .

Q. How should researchers resolve contradictions in XRD and spectroscopic data for this compound?

  • Methodological Answer :

  • Multi-temperature XRD : Collect data at 100 K to reduce disorder and confirm bromine occupancy factors.
  • Hirshfeld surface analysis : Compare experimental (XRD) and theoretical (DFT) electron density maps to identify π-stacking or halogen-bonding anomalies .
  • Solid-state NMR : Use 81Br^{81}Br-NMR to cross-validate bromine environments .

Q. What strategies mitigate instability of this compound in aqueous media?

  • Methodological Answer :

  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis.
  • Buffered solutions : Use phosphate buffers (pH 6.5–7.5) with 10% DMSO to stabilize the ketone group during biological assays .

Q. How can this compound serve as a precursor for antiproliferative agents?

  • Methodological Answer :

  • Suzuki coupling : Replace bromine with aryl boronic acids (e.g., 3,4,5-trimethoxyphenyl) using Pd(PPh₃)₄ catalyst in THF/Na₂CO₃ (70°C, 12 h) .
  • Biological screening : Test derivatives against MCF-7 breast cancer cells using MTT assays, noting EC₅₀ values < 10 µM for lead compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone
Reactant of Route 2
2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone

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